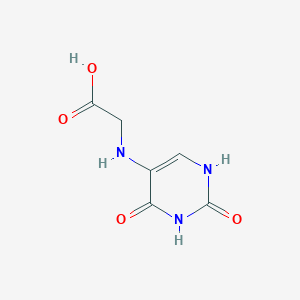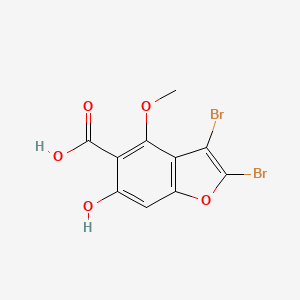
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)acetic acid typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction conditions usually require the presence of a base to facilitate the formation of the desired product . Another method involves the reaction of 6-aminouracil with ethyl oxochloroacetate, followed by further reaction with various amines to yield oxo (pyrimidinyl)acetamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include methacrylic anhydride, ethyl oxochloroacetate, and various amines . The reactions typically require controlled temperatures and the presence of a base or acid catalyst to proceed efficiently.
Major Products Formed
The major products formed from these reactions include methacrylates and oxo (pyrimidinyl)acetamides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition of bacterial growth and induction of cell death in tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates: These compounds are synthesized using similar methods and have comparable chemical properties.
N-substituted 2-(6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-oxoacetamides: These compounds share structural similarities and undergo similar chemical reactions.
Uniqueness
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)amino)acetic acid is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its versatility in chemical reactions and applications in various fields of research make it a valuable compound for scientific studies.
Propiedades
Número CAS |
374699-12-4 |
|---|---|
Fórmula molecular |
C6H7N3O4 |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
2-[(2,4-dioxo-1H-pyrimidin-5-yl)amino]acetic acid |
InChI |
InChI=1S/C6H7N3O4/c10-4(11)2-7-3-1-8-6(13)9-5(3)12/h1,7H,2H2,(H,10,11)(H2,8,9,12,13) |
Clave InChI |
SEHSNEDHRLPAFU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)

![[3,3'-Bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12900652.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)

![N-[1,2]Thiazolo[4,5-b]pyrazin-3-ylformamide](/img/structure/B12900668.png)


